

Spectroscopic Profile of 6-Bromopyridine-2-boronic acid: A Technical Guide

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Compound of Interest

Compound Name: *6-Bromopyridine-2-boronic acid*

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This technical guide provides a summary of anticipated spectroscopic data for **6-Bromopyridine-2-boronic acid** ($C_5H_5BBrNO_2$), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of publicly accessible, complete experimental datasets for this specific compound, this document compiles predicted spectral features based on data from closely related analogues and general principles of spectroscopic analysis for pyridine and boronic acid derivatives. The information herein is intended to serve as a reference for characterization and quality control.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **6-Bromopyridine-2-boronic acid**. These predictions are derived from spectral data of analogous compounds, including various brominated pyridines and other arylboronic acids.

Table 1: Predicted 1H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|------------------------|--------------|-------------|--------------------------|--------------------|
| ~8.2 - 8.4 | d | 1H | ~7-8 | H-3 |
| ~7.7 - 7.9 | t | 1H | ~7-8 | H-4 |
| ~7.5 - 7.7 | d | 1H | ~7-8 | H-5 |
| ~8.0 (broad s) | s | 2H | - | B(OH) ₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |
|------------------------|------------|
| ~160 - 165 | C-2 (C-B) |
| ~148 - 152 | C-6 (C-Br) |
| ~140 - 145 | C-4 |
| ~130 - 135 | C-3 |
| ~125 - 130 | C-5 |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-----------------------------------|
| ~3400 - 3200 | Broad | O-H stretch (B(OH) ₂) |
| ~1600 - 1580 | Medium | C=N stretch (pyridine ring) |
| ~1560 - 1540 | Strong | C=C stretch (pyridine ring) |
| ~1350 - 1300 | Strong | B-O stretch |
| ~1100 - 1000 | Strong | C-Br stretch |
| ~750 - 700 | Strong | B-C stretch |

Sample State: Solid (KBr pellet or ATR)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |
|---------|--------------------------------------|-------------------------------------------|
| 201/203 | [M] ⁺ | Isotopic pattern for one bromine atom |
| 183/185 | [M-H ₂ O] ⁺ | Loss of water from the boronic acid group |
| 156/158 | [M-B(OH) ₂] ⁺ | Loss of the boronic acid group |

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **6-Bromopyridine-2-boronic acid** are not readily available in the public domain. However, the following general methodologies are standard for the analysis of arylboronic acids and can be adapted for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Bromopyridine-2-boronic acid** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

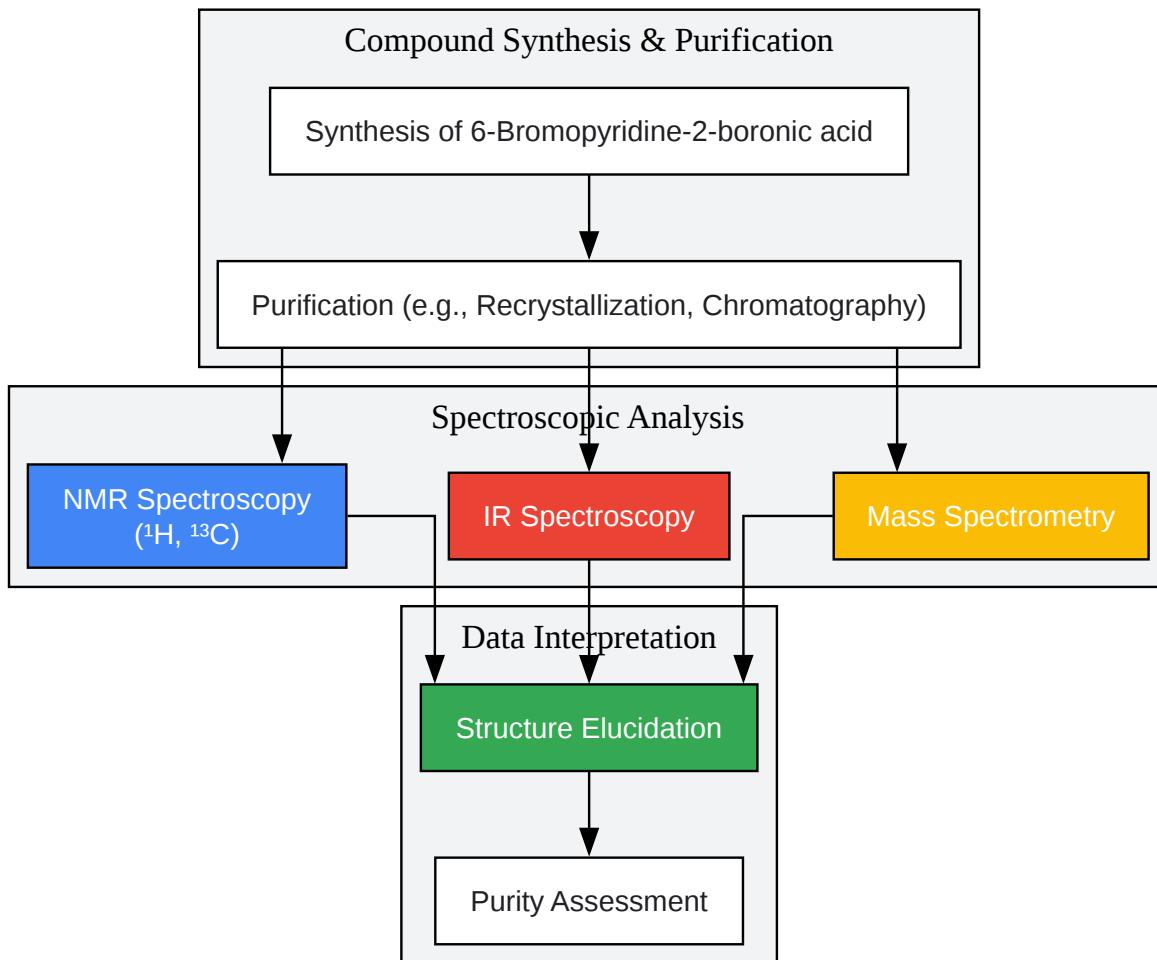
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Ionization Mode: Positive or negative ion mode can be used, though positive mode is common for pyridine compounds.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - Capillary Voltage and Temperature: Optimize based on the instrument and compound. Boronic acids can be prone to dehydration, so lower temperatures may be preferable.[1]

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a novel chemical entity like **6-Bromopyridine-2-boronic acid** is depicted below.



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Workflow for Spectroscopic Characterization

Disclaimer: The spectroscopic data presented in this document are predicted values based on analogous compounds and established principles. For definitive characterization, experimental data should be acquired for an authenticated sample of **6-Bromopyridine-2-boronic acid**.

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References

- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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